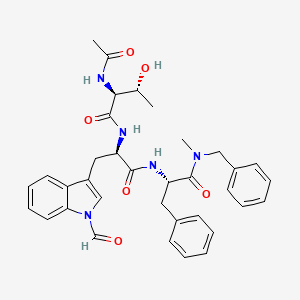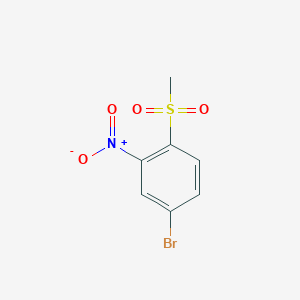
4-Bromo-1-methanesulfonyl-2-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methanesulfonyl-2-nitro-benzene is an organic compound with the molecular formula C7H6BrNO4S It is a derivative of phenyl methyl sulfone, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methanesulfonyl-2-nitro-benzene typically involves the following steps:
Nitration: The nitration of 4-bromophenyl methyl sulfone is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the 2-position of the phenyl ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methanesulfonyl-2-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl sulfone group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Products like 4-azido-2-nitrophenyl methyl sulfone or 4-thiol-2-nitrophenyl methyl sulfone.
Reduction Reactions: 4-Bromo-2-aminophenyl methyl sulfone.
Oxidation Reactions: 4-Bromo-2-nitrophenyl sulfonic acid.
Scientific Research Applications
4-Bromo-1-methanesulfonyl-2-nitro-benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methanesulfonyl-2-nitro-benzene depends on its chemical structure and the specific reactions it undergoes. The bromine and nitro substituents on the phenyl ring can influence the reactivity and interaction of the compound with various molecular targets. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methanesulfonyl-2-nitro-benzene: C7H6BrNO4S
4-Bromo-2-nitrophenyl ethyl sulfone: C8H8BrNO4S
4-Bromo-2-nitrophenyl phenyl sulfone: C12H8BrNO4S
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H6BrNO4S |
|---|---|
Molecular Weight |
280.10 g/mol |
IUPAC Name |
4-bromo-1-methylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 |
InChI Key |
GWDGHKCIKJPPOP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
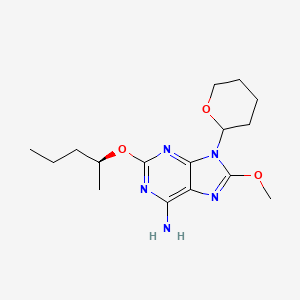
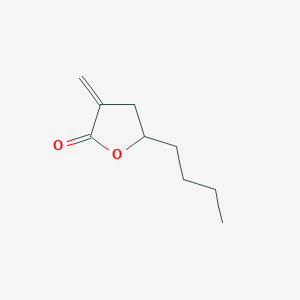
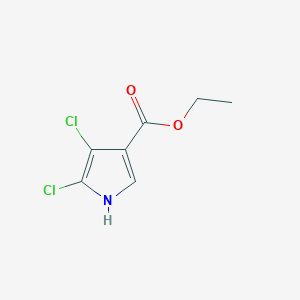
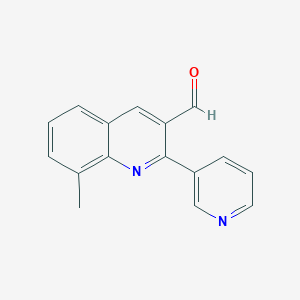
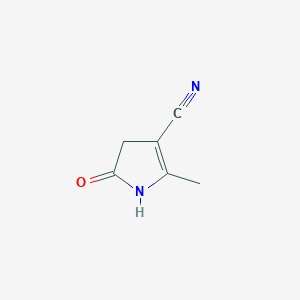
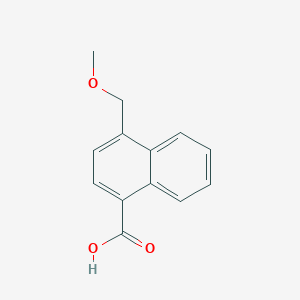
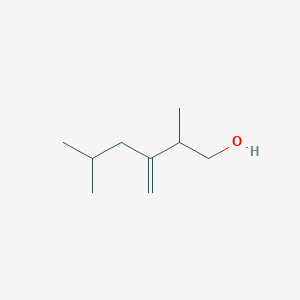
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-((4-chlorobenzyl)glycyl)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-2-one](/img/structure/B8493036.png)
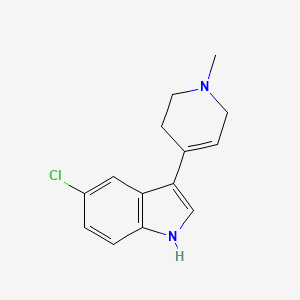
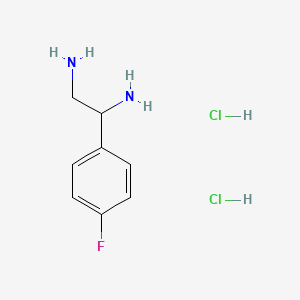
![3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol](/img/structure/B8493060.png)
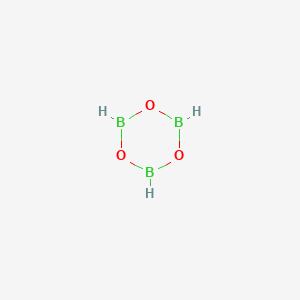
![4-[(4-Chlorobenzene-1-sulfonyl)(cyclopentyl)methyl]pyridine](/img/structure/B8493070.png)
